molecular formula C20H25FO2 B2787235 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol CAS No. 127655-30-5

3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol

Cat. No. B2787235
CAS RN: 127655-30-5
M. Wt: 316.416
InChI Key: LSAFIDVDCZCPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol (FOPO) is a synthetic molecule that has been used in scientific research and laboratory experiments for a variety of purposes. FOPO is a fluorinated analogue of the naturally occurring compound 4'-(octyloxy) biphenyl-4-ol (OBO), a molecule that is found in some species of plants and fungi. FOPO has a wide range of applications in scientific research, including as a biochemical probe, a fluorescent label, a molecular tool, and a drug target.

Scientific Research Applications

Synthesis and Mesomorphic Properties

  • Fluorinated liquid crystals derived from 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol show notable mesomorphic properties. Such compounds exhibit enhanced chiral smectic C and smectic A behaviors due to the effects of fluorination. This highlights their potential application in areas like advanced display technologies and optical devices (Liu & Nohira, 1996).

Liquid Crystalline Polymers

  • In the field of liquid crystalline polymers, 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol plays a crucial role. The synthesis and polymerization of such compounds result in materials with distinct phase behaviors and transition temperatures, offering valuable insights for the development of new polymeric materials with tailored properties (Perce & Oda, 1995).

Chemical Reactions and Derivatives

  • Research has explored various chemical reactions involving compounds like 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol. These include Claisen rearrangements and other sigmatropic rearrangements, expanding the understanding of chemical reactivity and synthesis of fluorinated organic compounds (Tranel & Haufe, 2004).

Optical and Electro-Optical Properties

  • The incorporation of fluorine into benzene ring compounds like 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol affects their electro-optical and optical properties. This is significant for the development of new materials for optoelectronic applications, where control over such properties is crucial (Fouzai et al., 2018).

Thermal Behavior in Liquid Crystals

  • The thermal behavior of liquid crystals containing 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol is a subject of interest. Understanding the thermal properties of such materials is essential for their application in temperature-sensitive liquid crystal devices (Godlewska, 1997).

properties

IUPAC Name

4-(3-fluoro-4-octoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FO2/c1-2-3-4-5-6-7-14-23-20-13-10-17(15-19(20)21)16-8-11-18(22)12-9-16/h8-13,15,22H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAFIDVDCZCPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol

Synthesis routes and methods

Procedure details

This was prepared using a similar method to that described for compound 12. Quantities: 3-fluoro-4-octoxybiphenyl-4'-yl-boronic acid (11) (4.40 g, 0.012 mol), 10% hydrogen peroxide (16 ml, 0.036 mol).
[Compound]
Name
compound 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-fluoro-4-octoxybiphenyl-4'-yl-boronic acid
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

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